molecular formula C12H19ClN4O7P2S B12422507 Thiamine-d3 Pyrophosphate Chloride (d3-Major)

Thiamine-d3 Pyrophosphate Chloride (d3-Major)

Cat. No.: B12422507
M. Wt: 463.79 g/mol
InChI Key: YXVCLPJQTZXJLH-MUTAZJQDSA-N
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Description

Thiamine pyrophosphate-d3 is a deuterium-labeled derivative of thiamine pyrophosphate, which is a coenzyme form of vitamin B1. Thiamine pyrophosphate plays a crucial role in the metabolism of carbohydrates and amino acids by acting as a coenzyme for several enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . The deuterium labeling in thiamine pyrophosphate-d3 is used for tracing and studying metabolic pathways in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine pyrophosphate-d3 can be synthesized by the phosphorylation of thiamine-d3 using thiamine diphosphokinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor in the presence of magnesium ions, which act as a cofactor .

Industrial Production Methods: Industrial production of thiamine pyrophosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the fermentation of thiamine-d3 followed by its phosphorylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiamine pyrophosphate-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiamine pyrophosphate-d3 is widely used in scientific research due to its role as a coenzyme in several biochemical reactions. Its applications include:

Mechanism of Action

Thiamine pyrophosphate-d3 exerts its effects by acting as a coenzyme for several enzyme complexes. The mechanism involves the formation of a carbanion intermediate at the thiazole ring, which then participates in the decarboxylation of alpha-keto acids. This process is crucial for the conversion of pyruvate to acetyl-CoA and alpha-ketoglutarate to succinyl-CoA in the Krebs cycle . The molecular targets include pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase .

Comparison with Similar Compounds

    Thiamine pyrophosphate: The non-deuterated form of thiamine pyrophosphate.

    Thiamine monophosphate: A precursor in the biosynthesis of thiamine pyrophosphate.

    Thiamine disulfide: An oxidized form of thiamine.

Uniqueness: Thiamine pyrophosphate-d3 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where tracking the metabolic fate of thiamine pyrophosphate is essential .

Properties

Molecular Formula

C12H19ClN4O7P2S

Molecular Weight

463.79 g/mol

IUPAC Name

2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride

InChI

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3;

InChI Key

YXVCLPJQTZXJLH-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]

Origin of Product

United States

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